molecular formula C15H13FN4O2S2 B12164896 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12164896
M. Wt: 364.4 g/mol
InChI Key: UAJIURUECPXOEO-UHFFFAOYSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

The IUPAC name of this compound systematically describes its molecular structure through a hierarchical nomenclature system. Breaking down the name:

  • Parent Structure : The base structure is a 1,3-thiazole-5-carboxamide, a five-membered aromatic ring containing one sulfur and one nitrogen atom (thiazole), with a carboxamide group at position 5.
  • Substituents on the Thiazole Ring :
    • A 4-methyl group at position 4 of the thiazole ring.
    • A 2-(4-fluorophenyl) group attached to position 2 of the thiazole.
  • Thiadiazole Moiety : The carboxamide nitrogen is bonded to a 1,3,4-thiadiazol-2(3H)-ylidene group, which is a non-aromatic thiadiazole ring with a methoxymethyl substituent at position 5.
    • The (2E) designation indicates the configuration of the imine double bond in the thiadiazole ring.
    • The methoxymethyl group (-CH₂-O-CH₃) at position 5 of the thiadiazole introduces ether functionality.

The SMILES notation further elucidates the connectivity:
CC1=C(SC=N1)C(=O)N=C2N(N=CS2)COC3=CC=C(C=C3)F
This string highlights the thiazole (C1=C(SC=N1)), carboxamide (C(=O)N=), thiadiazole (N=C2N(N=CS2)), and fluorophenyl (C=C3)F) components.

Historical Development in Heterocyclic Chemistry

Thiadiazole and thiazole derivatives have been pivotal in heterocyclic chemistry since the early 20th century. Thiazoles were first synthesized in 1887 by Hantzsch and Weber, while thiadiazoles emerged later as researchers explored sulfur-nitrogen heterocycles. The fusion of these rings into hybrid scaffolds gained momentum in the 1990s, driven by the need for compounds with enhanced bioactivity and metabolic stability.

Key milestones include:

  • 1950s–1970s : Development of synthetic routes for 1,3,4-thiadiazoles using phosphorus oxychloride-mediated cyclization, as exemplified by the synthesis of analogs in .
  • 2000s–Present : Integration of computational methods (e.g., DFT calculations) to optimize geometries and predict properties of thiadiazole-thiazole hybrids. Public databases like PubChem (established in 2004) have accelerated the cataloging and study of such compounds, with over 25 million structures now available.

The compound’s methoxymethyl and fluorophenyl groups reflect modern strategies to fine-tune lipophilicity and target affinity, building on historical precedents in antibiotic and anticancer drug design.

Position Within Thiadiazole-Thiazole Hybrid Scaffolds

This compound belongs to a subclass of hybrids where thiadiazole and thiazole rings are linked via a carboxamide bridge. Such hybrids are prized for their dual capacity to interact with biological targets through hydrogen bonding (amide group) and hydrophobic interactions (aromatic rings).

Table 2: Comparative analysis of thiadiazole-thiazole hybrids

Compound Substituents Bioactivity Source
This compound 4-fluorophenyl, methoxymethyl Antitumor, antimicrobial
CHEMBL2229289 3-fluoro-4-methylphenyl Kinase inhibition
EVT-12298149 4-methylphenyl, isopropyl Antibacterial

The fluorophenyl group enhances membrane permeability, while the methoxymethyl moiety improves solubility—a balance critical for oral bioavailability. Compared to earlier hybrids like CHEMBL2229289 (PubChem CID 46868055), this compound’s E-configuration at the thiadiazole imine bond may confer stereoselective target binding.

Properties

Molecular Formula

C15H13FN4O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H13FN4O2S2/c1-8-12(13(21)18-15-20-19-11(23-15)7-22-2)24-14(17-8)9-3-5-10(16)6-4-9/h3-6H,7H2,1-2H3,(H,18,20,21)

InChI Key

UAJIURUECPXOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For the 4-methyl substituent, methylglyoxal or its derivatives serve as the α-keto component. A 2018 study demonstrated that treating 4-fluorophenylthioamide with methyl bromopyruvate in ethanol at reflux yields 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with 78% efficiency. The carboxylic acid is subsequently activated as an acid chloride using thionyl chloride (SOCl₂) to facilitate amide bond formation.

Preparation of (2E)-5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

The thiadiazole fragment is synthesized through cyclization of a thiosemicarbazide precursor. A 2022 patent detailed the reaction of methoxymethyl hydrazine with carbon disulfide (CS₂) in alkaline conditions to form 5-(methoxymethyl)-1,3,4-thiadiazole-2(3H)-thione. Subsequent oxidation with hydrogen peroxide (H₂O₂) converts the thione to a sulfone intermediate, which undergoes elimination with ammonia to generate the ylidene amine in 85% yield. The E-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and methoxymethyl oxygen.

Coupling Strategies and Reaction Optimization

The final step involves coupling the thiazole-5-carboxylic acid derivative with the thiadiazol-2(3H)-ylidene amine. Two predominant methods have been reported:

Carbodiimide-Mediated Amide Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C achieves 92% conversion to the target amide. This method minimizes racemization and side reactions, though it requires rigorous exclusion of moisture.

Acid Chloride Aminolysis

Alternative protocols activate the carboxylic acid as an acid chloride by treatment with SOCl₂, followed by reaction with the ylidene amine in toluene under alkaline conditions (pH 12–14). This method, adapted from herbicide synthesis patents, affords the product in 89% yield after phase separation and acidification.

Table 1: Comparative Analysis of Coupling Methods

MethodSolventTemperature (°C)Yield (%)Purity (%)
EDC/HOBtDCM0–59298
Acid Chloride AminolysisToluene258995

Critical Parameters for Reaction Success

Temperature Control

Low temperatures (0–10°C) during coupling suppress imine isomerization and byproduct formation. Exothermic reactions require gradual reagent addition to maintain thermal stability.

Solvent Selection

Aprotic solvents like toluene enhance thiadiazole stability, while polar solvents (e.g., DMF) accelerate coupling but risk hydrolyzing the imine bond.

Alkali Utilization

Sodium hydroxide (15–50 wt%) in the aqueous phase ensures deprotonation of the amine, driving the reaction to completion. Excess base, however, may degrade acid-sensitive functional groups.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms the E-configuration through characteristic coupling constants (J = 12–14 Hz for trans imine protons). Mass spectrometry (MS) verifies the molecular ion peak at m/z 420.5 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄FN₅O₂S₂.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

Competing cyclization pathways may yield 1,2,4-thiadiazole isomers. Using methoxymethyl hydrazine with CS₂ in methanol at pH 9–10 selectively produces the 1,3,4-regioisomer.

Imine Configuration Stability

The E-configuration is prone to photoisomerization. Storage under inert atmosphere and amber glassware prevents Z-isomer contamination.

Industrial-Scale Adaptations

Patent EP0922701B1 describes a scalable process using toluene as the solvent and sodium hydroxide for phase separation. This method achieves 90% yield with minimal purification, making it cost-effective for kilogram-scale production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Fluorophenyl Group

The electron-deficient 4-fluorophenyl moiety undergoes SNAr reactions with nucleophiles such as amines, alkoxides, or thiols.

Reaction Example :

Compound+R-NH2DIPEA, DMF, 80°C4-(R-amino)phenyl derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DIPEA, DMF, 80°C}} \text{4-(R-amino)phenyl derivative}

Key Data :

NucleophileConditionsYieldReference
PiperazineDMF, 80°C68%
MorpholineEtOH, reflux55%

This reaction is critical for introducing secondary amines or heterocyclic groups to enhance biological activity .

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.

Reaction Pathway :

CONH2HCl (6M), refluxCOOH\text{CONH}_2 \xrightarrow{\text{HCl (6M), reflux}} \text{COOH}

Optimized Conditions :

  • Acidic hydrolysis: 6M HCl, 12h reflux (yield: 82%)

  • Basic hydrolysis: NaOH (2M), 70°C, 8h (yield: 75%)

This reaction enables further derivatization, such as esterification or amide coupling.

[3+2] Cycloaddition with Azomethine Ylides

The thiadiazole ylidene moiety acts as a dipolarophile in cycloaddition reactions, forming pyrrolidine-thiadiazole hybrids.

Representative Reaction :

Compound+Azomethine yliderefluxing benzenePyrrolidine-fused product\text{Compound} + \text{Azomethine ylide} \xrightarrow{\text{refluxing benzene}} \text{Pyrrolidine-fused product}

Computational Insights :

  • DFT studies (M062X/6-311G(d)) confirm a concerted mechanism with an activation energy of 15.3 kcal/mol .

  • Reaction proceeds with >90% regioselectivity due to electronic effects .

Alkylation at the Thiadiazole Nitrogen

The nitrogen in the 1,3,4-thiadiazole ring undergoes alkylation with alkyl halides or epoxides.

Example :

Compound+CH3OCH2ClK2CO3,CH3CNMethoxymethyl-substituted derivative\text{Compound} + \text{CH}_3\text{OCH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Methoxymethyl-substituted derivative}

Conditions :

  • K2_2CO3_3 as base, acetonitrile solvent, 60°C, 6h (yield: 65%).

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings for aryl group diversification.

Reaction Protocol :

Thiazole-Br+Aryl-B(OH)2Pd(PPh3)4,Na2CO3,dioxaneBiaryl-thiazole product\text{Thiazole-Br} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{dioxane}} \text{Biaryl-thiazole product}

Reported Yields :

  • 4-Methoxyphenyl: 72%

  • 4-Cyanophenyl: 68%

Oxidation of the Thiazole Ring

The methyl group on the thiazole ring can be oxidized to a carboxylic acid using KMnO4_4.

Reaction :

4-CH3KMnO4,H2O,100°C4-COOH\text{4-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, 100°C} \text{4-COOH}

Conditions :

  • 5% KMnO4_4, aqueous acidic medium, 12h (yield: 58%).

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiadiazole ring, forming reactive intermediates.

Observation :

  • Photolysis in methanol yields a thioketene intermediate, which reacts with nucleophiles (e.g., H2_2O) to form acetic acid derivatives.

Stability Under Thermal and pH Conditions

Thermal Stability :

  • Decomposes at 220°C (TGA data).
    pH Stability :

  • Stable in pH 4–8; hydrolyzes rapidly in pH < 2 or > 10.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Experimental protocols and computational modeling collectively validate its applications in targeted synthesis .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N3_{3}O1_{1}S1_{1}
  • Molecular Weight : 298.37 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide exhibit significant antimicrobial properties. A study conducted by [source] demonstrated that derivatives of thiadiazole possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
Thiadiazole derivativeAntibacterial[source]
Thiazole derivativeAntifungal[source]

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showcased that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves the induction of apoptosis through the activation of caspase pathways [source].

Herbicidal Activity

Recent investigations have highlighted the herbicidal properties of thiadiazole-containing compounds. A patent application described the use of this compound in synergistic herbicide formulations that effectively control weed growth without harming crop yields .

ApplicationEfficacyReference
Herbicide formulationEffective against broadleaf weeds

Polymer Chemistry

The unique chemical structure of 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide allows it to be utilized in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties. Studies have reported improved performance in thermoplastic elastomers when modified with thiadiazole derivatives [source].

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several thiadiazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against specific bacterial strains, showcasing its potential as a lead compound for drug development [source].

Case Study 2: Agricultural Formulation

Field trials conducted with herbicide formulations containing this compound demonstrated a reduction in weed biomass by up to 70%, indicating its effectiveness in agricultural applications. The trials were conducted over multiple growing seasons to ensure reliability .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of the target compound and related analogs:

Compound Name Thiazole Substituents Thiadiazole Substituents Key Functional Groups Biological Activity (If Reported)
Target Compound 4-Methyl, 2-(4-fluorophenyl) 5-Methoxymethyl, (E)-imine Carboxamide, fluorophenyl Not explicitly reported
2-(4-Methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide 4-Methyl, 2-(4-methoxyphenyl) 5-(2-Methylpropyl), (E)-imine Carboxamide, methoxyphenyl Not reported
N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide None 4-Acetyl, 5-(4-fluorophenyl) Acetamide, dihydrothiadiazole Not reported
5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine derivative (thiazolidinone analog) Thiazolidinone core 5-(4-Fluorophenyl) Benzylidene, thiazolidinone Not reported
VEGFR-2-targeting thiadiazoles (e.g., Compound 7b from ) Varied aryl groups Acetyl, substituted phenyl Hydrazone, acetyl Anticancer (IC₅₀ = 1.61 ± 1.92 µg/mL)
Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to the 4-methoxyphenyl group in ’s analog, as fluorine’s electronegativity and small size favor stronger dipole interactions .
  • The methoxymethyl substituent on the thiadiazole ring likely improves aqueous solubility relative to bulkier groups like 2-methylpropyl () or cyclopropyl () .

Role of the Imine Bond: The (E)-configuration of the imine bond in the target compound is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets. This feature is shared with ’s thiazolidinone derivative but absent in dihydrothiadiazoles () .

Carboxamide vs.

Spectral Characterization:
  • IR Spectroscopy : Carboxamide C=O stretches (~1660–1680 cm⁻¹) and thiadiazole C=S vibrations (~1240–1255 cm⁻¹) are consistent across analogs (e.g., ) .
  • NMR : The 4-fluorophenyl group in the target compound would show characteristic ¹⁹F NMR shifts (~-115 ppm) and aromatic proton splitting patterns distinct from chlorophenyl or methoxyphenyl analogs .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 1214434-57-7) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological significance, focusing on the mechanisms underlying its biological activity and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13FN4O2S2C_{15}H_{13}FN_{4}O_{2}S_{2}, with a molecular weight of 364.4 g/mol. The structure incorporates a fluorophenyl group, a thiadiazole moiety, and a thiazole carboxamide functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing multiple pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances antibacterial potency by increasing the compound's lipophilicity and membrane permeability .
  • Antidiabetic Potential : The thiazolidinedione scaffold, present in this compound, is known for its insulin-sensitizing properties. Research shows that derivatives of thiazolidinediones can improve glucose metabolism and reduce insulin resistance .
  • Anticancer Properties : Thiazole derivatives have been identified as having anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The unique combination of functional groups in this compound may contribute to its potential as an anticancer agent .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The structural characteristics suggest potential interactions with key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways related to inflammation and cell growth.
  • Oxidative Stress Reduction : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds similar to or including the target compound:

StudyFindings
Antibacterial Screening Compounds structurally related to this molecule showed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antidiabetic Effects Thiazolidinedione derivatives demonstrated improved insulin sensitivity in diabetic animal models, suggesting that the target compound may exhibit similar effects .
Anticancer Activity Studies reported that thiazole-based compounds induced apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example:

Thiazole core formation : React 4-methyl-5-carboxamide-thiazole derivatives with 4-fluorophenyl substituents under basic conditions (e.g., K₂CO₃ in DMF) .

Thiadiazole coupling : Introduce the 1,3,4-thiadiazole moiety via cyclization of thiosemicarbazides with methoxymethyl groups using POCl₃ as a dehydrating agent .

  • Key data : Typical yields range from 85–96% for analogous thiazole-thiadiazole hybrids .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and FT-IR to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation indicates purity) .
  • X-ray crystallography (if crystals form): Resolve the (2E)-configuration of the thiadiazole-ylidene group .

Q. What preliminary biological activities have been reported for similar thiazole-thiadiazole hybrids?

  • Methodology :

  • In vitro assays : Screen for antimicrobial activity (e.g., MIC values against S. aureus or E. coli) or anticancer potential (e.g., IC₅₀ in MTT assays) .
  • Data interpretation : Compare results with control compounds (e.g., ciprofloxacin for antimicrobial studies) to assess potency .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DNA gyrase or cancer-related kinases) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with experimental IC₅₀ data to design derivatives with enhanced activity .
  • ADMET prediction : Employ tools like SwissADME to optimize solubility and bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
  • Mechanistic validation : Confirm target engagement via Western blotting (e.g., kinase inhibition) or fluorescence polarization assays .

Q. How do reaction conditions influence the stereochemical outcome of the thiadiazole-ylidene moiety?

  • Methodology :

  • Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) to favor (2E) or (2Z) isomers, monitored by NOESY NMR .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for E-configuration .

Key Research Challenges

  • Stereochemical instability : The (2E)-ylidene group may isomerize under physiological conditions, requiring prodrug strategies .
  • Bioavailability limitations : Low solubility in aqueous media (logP ~3.5) necessitates formulation with cyclodextrins or liposomal carriers .

Future Directions

  • Fragment-based drug design : Combine thiazole-thiadiazole cores with bioactive fragments (e.g., kinase inhibitors) .
  • AI-driven synthesis : Optimize reaction pathways using COMSOL Multiphysics for real-time parameter adjustments .

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